![molecular formula C12H17N5O B6630041 N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-methoxy-6-methylpyrimidin-2-amine](/img/structure/B6630041.png)
N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-methoxy-6-methylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-methoxy-6-methylpyrimidin-2-amine is a chemical compound that has gained attention in the scientific community due to its potential application in drug development. This compound is also known as JNJ-42756493 and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Wirkmechanismus
The mechanism of action of JNJ-42756493 involves the inhibition of CDK9, which is a key regulator of gene transcription. CDK9 is involved in the phosphorylation of RNA polymerase II, which is necessary for the transcription of certain genes. Inhibition of CDK9 by JNJ-42756493 prevents the phosphorylation of RNA polymerase II, leading to the inhibition of gene transcription.
Biochemical and Physiological Effects
JNJ-42756493 has been shown to have biochemical and physiological effects in preclinical studies. Inhibition of CDK9 by JNJ-42756493 has been shown to reduce the expression of genes involved in inflammation and cell proliferation. This inhibition has also been shown to induce apoptosis, or programmed cell death, in cancer cells. JNJ-42756493 has also been shown to have anti-inflammatory effects in preclinical studies, reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
JNJ-42756493 has several advantages for lab experiments, including its high purity and stability. It is also a potent inhibitor of CDK9, making it useful for studying the effects of CDK9 inhibition on gene transcription and cell proliferation. However, JNJ-42756493 has limitations in terms of its solubility, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on JNJ-42756493. One area of research is the potential use of JNJ-42756493 as an anti-inflammatory agent. Further studies are needed to determine the efficacy of JNJ-42756493 in reducing inflammation in vivo. Another area of research is the potential use of JNJ-42756493 as a cancer therapy. Studies are needed to determine the efficacy of JNJ-42756493 in inducing apoptosis in cancer cells and reducing tumor growth in vivo. Additionally, further optimization of the synthesis method for JNJ-42756493 may lead to the development of more potent and selective CDK9 inhibitors.
Synthesemethoden
The synthesis method for JNJ-42756493 involves a multi-step process that begins with the reaction of 1,5-dimethylpyrazole-4-carbaldehyde with 4-methoxy-6-methyl-2-aminopyrimidine. This reaction produces an intermediate, which is then reacted with methyl iodide to form the final product, JNJ-42756493. The synthesis method has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
JNJ-42756493 has been studied for its potential application in drug development. It has been shown to have inhibitory effects on certain enzymes, such as cyclin-dependent kinase 9 (CDK9), which is involved in the regulation of gene transcription. This inhibition may have therapeutic potential for the treatment of various diseases, including cancer and inflammatory disorders. JNJ-42756493 has also been studied for its potential as an anti-inflammatory agent and has shown promising results in preclinical studies.
Eigenschaften
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-methoxy-6-methylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O/c1-8-5-11(18-4)16-12(15-8)13-6-10-7-14-17(3)9(10)2/h5,7H,6H2,1-4H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEBZDYBSGAMOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC2=C(N(N=C2)C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.